![molecular formula C14H18F3N B5722765 1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
1-[3-(trifluoromethyl)benzyl]azepane
Descripción general
Descripción
1-[3-(trifluoromethyl)benzyl]azepane, also known as TFB-TBOA, is a compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the function of glutamate transporters. Glutamate transporters are essential for regulating the levels of the neurotransmitter glutamate in the brain, and dysfunction of these transporters has been implicated in various neurological disorders.
Mecanismo De Acción
1-[3-(trifluoromethyl)benzyl]azepane acts as a non-transportable inhibitor of glutamate transporters by binding to the substrate-binding site and preventing the uptake of glutamate. It has a higher affinity for EAAT2 compared to other glutamate transporters, making it a useful tool for selectively inhibiting this transporter.
Biochemical and Physiological Effects:
The inhibition of EAAT2 by 1-[3-(trifluoromethyl)benzyl]azepane leads to an increase in extracellular glutamate concentrations, which can have various biochemical and physiological effects. Elevated glutamate levels can activate ionotropic glutamate receptors, leading to increased neuronal excitability and the potential for excitotoxicity. Additionally, glutamate can activate metabotropic glutamate receptors, which can modulate various signaling pathways in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(trifluoromethyl)benzyl]azepane in lab experiments is its high selectivity for EAAT2, which allows for the specific inhibition of this transporter without affecting other glutamate transporters. Additionally, 1-[3-(trifluoromethyl)benzyl]azepane has a relatively long half-life, allowing for sustained inhibition of EAAT2. However, 1-[3-(trifluoromethyl)benzyl]azepane has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research involving 1-[3-(trifluoromethyl)benzyl]azepane. One area of interest is the role of glutamate transporters in various neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, 1-[3-(trifluoromethyl)benzyl]azepane could be used in conjunction with other research tools, such as optogenetics and electrophysiology, to gain a more comprehensive understanding of the function of glutamate transporters in the brain. Finally, further optimization of 1-[3-(trifluoromethyl)benzyl]azepane and the development of related compounds could lead to improved research tools for studying glutamate transporters.
Aplicaciones Científicas De Investigación
1-[3-(trifluoromethyl)benzyl]azepane has been primarily used as a research tool to study the function of glutamate transporters. It is a potent inhibitor of the glutamate transporter EAAT2, which is primarily expressed in astrocytes and plays a critical role in regulating extracellular glutamate levels. By blocking EAAT2, 1-[3-(trifluoromethyl)benzyl]azepane can increase extracellular glutamate concentrations, allowing researchers to study the effects of elevated glutamate on neuronal function.
Propiedades
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-7-5-6-12(10-13)11-18-8-3-1-2-4-9-18/h5-7,10H,1-4,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUGMXCJRRKTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(Trifluoromethyl)phenyl]methyl]azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)
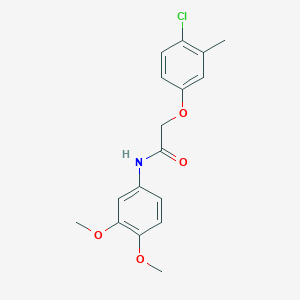
![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)
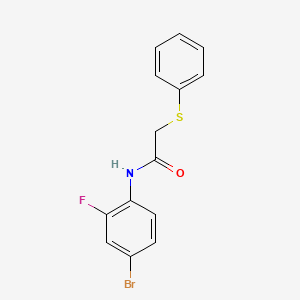
![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)
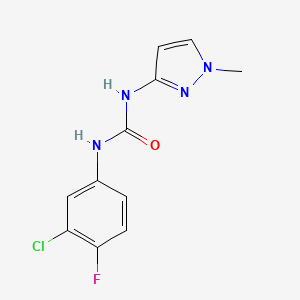
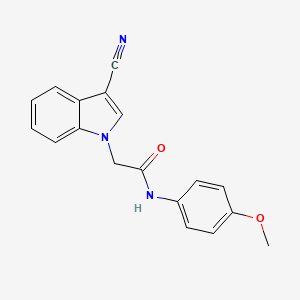
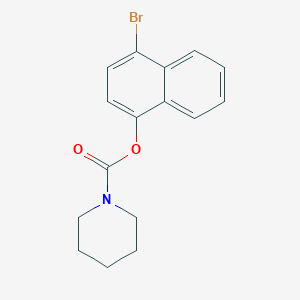
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)

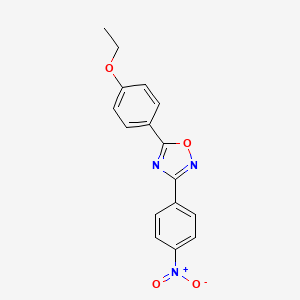
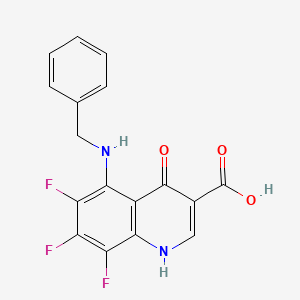

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)